(4-formylnaphthalen-1-yl)boronic Acid

説明

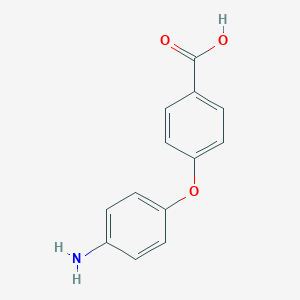

(4-formylnaphthalen-1-yl)boronic Acid, also known as 4-formyl-1-naphthylboronic acid, is a boronic acid compound with the molecular formula C11H9BO3 . It has a molecular weight of 200 g/mol . The compound is typically stored at 2-8°C in an inert atmosphere .

Synthesis Analysis

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, are generally synthesized through metal-catalyzed processes like the Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration . A recent study has also highlighted the use of a diboron/methoxide/pyridine reaction system for the photoactivation of an in situ generated super electron donor, enabling an efficient, transition-metal-free borylation of unactivated aryl chlorides .

Molecular Structure Analysis

The InChI code for (4-formylnaphthalen-1-yl)boronic Acid is 1S/C11H9BO3/c13-7-8-5-6-11 (12 (14)15)10-4-2-1-3-9 (8)10/h1-7,14-15H . The compound has a topological polar surface area of 57.5 Ų and a complexity of 232 .

Chemical Reactions Analysis

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been widely used in various organic reactions. They are important in Suzuki-Miyaura coupling, aromatic functionalization, protection of diols, Diels-Alder reactions, asymmetric synthesis of amino acids, selective reduction of aldehydes, carboxylic acid activation, transition metal-catalyzed asymmetric conjugate additions of boronic acids, and addition to carbonyl and imine derivatives .

Physical And Chemical Properties Analysis

(4-formylnaphthalen-1-yl)boronic Acid is a solid compound . It has a molecular weight of 200.00 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .

科学的研究の応用

Organic Room-Temperature Phosphorescent and Mechanoluminescent Materials

(4-formylnaphthalen-1-yl)boronic acid is part of a class of aryl boronic acids used in the synthesis of organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. The cyclic esterification of these acids with dihydric alcohols enables the creation of long-lived RTP emitters and bright ML dyes. This approach is effective in adjusting molecular packing structures and intermolecular interactions, thereby significantly influencing optical properties (Zhang et al., 2018).

Boronic Ester of a Phthalocyanine Precursor

The esterification of (4-formylnaphthalen-1-yl)boronic acid with phthalonitrile derivatives produces novel boronic esters of Schiff bases, which exhibit high stability due to the presence of coordinative B–N and covalent B–O bonds in their structure. These compounds are characterized by a range of spectral techniques and have potential applications in material sciences and organic synthesis (Özçelik & Gül, 2012).

Nickel-Catalyzed Decarboxylative Borylation

Decarboxylative borylation, catalyzed by nickel, is a process where carboxylic acids are replaced with boronate esters. This method is significant in drug discovery as boronic acids serve as bioisosteres, replacing various structural motifs in lead compounds to improve potency or pharmacokinetic profiles. The process offers a practical approach to complex boronic acids, advancing the discovery of new boron-containing therapeutics (Li et al., 2017).

Heterocyclic Boronic Acids in Organic Synthesis

Heterocyclic boronic acids, including (4-formylnaphthalen-1-yl)boronic acid, are crucial in organic synthesis, particularly in biphenyl synthesis via the Suzuki reaction. Despite their synthetic utility and known biological activities, their synthesis can be challenging. This research offers insights into the synthesis and applications of heterocyclic boronic acids, highlighting their importance in various fields (Tyrrell & Brookes, 2003).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing thoroughly after handling .

将来の方向性

Boronic acids, including (4-formylnaphthalen-1-yl)boronic Acid, have been growing in interest due to their wide range of applications in medicinal chemistry, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Given these findings, it is suggested that studies with boronic acids be extended in order to obtain new promising drugs shortly .

特性

IUPAC Name |

(4-formylnaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BO3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHGTTWVFRLPRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378451 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-formylnaphthalen-1-yl)boronic Acid | |

CAS RN |

332398-52-4 | |

| Record name | (4-Formylnaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Formyl-1-naphthalene)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)